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molecular formula C8H10O3 B8775853 o-Xylene-3,alpha,alpha'-triol CAS No. 7369-27-9

o-Xylene-3,alpha,alpha'-triol

Cat. No. B8775853
M. Wt: 154.16 g/mol
InChI Key: ZBSGNEYIENETRW-UHFFFAOYSA-N
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Patent
US04013605

Procedure details

94 g of phenol are dissolved in 100 g of (33%) caustic soda solution and at 25° C 50 g of aqueous (30%) formaldehyde and 50 g of (90%) paraformaldehyde are added. The mixture initially heats slowly in an exothermic reaction. On reaching 40° C cooling takes place and this temperature is maintained until the formaldehyde content falls to below 1%, which takes 11/2 to 2 hours. 100 g of isobutanol are added and accompanied by cooling the mixture is set to a pH value of 8.0 to 8.5 with about 80 g of 35% hydrochloric acid, subsequently the pH value is set to 6.5 with about 5 to 10 g of formic acid, the aqueous phase is left to settle and discarded. The dimethylol phenol solution in isobutanol is freed from water by circulation distillation as described in Examples 1-4 under reduced pressure at 50°-55° C. Inorganic substances are removed by filtration and 240 g of the solution are obtained.
Quantity
94 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 g
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
80 g
Type
reactant
Reaction Step Three
Quantity
7.5 (± 2.5) g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:8]([OH:12])C(C)C.Cl.[CH:14](O)=[O:15]>[OH-].[Na+].C=O>[CH2:14]([C:3]1[C:2]([CH2:8][OH:12])=[C:1]([OH:7])[CH:6]=[CH:5][CH:4]=1)[OH:15] |f:4.5|

Inputs

Step One
Name
Quantity
94 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
100 g
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=O
Name
Quantity
50 g
Type
solvent
Smiles
C=O
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C(C(C)C)O
Step Three
Name
Quantity
80 g
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7.5 (± 2.5) g
Type
reactant
Smiles
C(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
CUSTOM
Type
CUSTOM
Details
The mixture initially heats slowly in an exothermic reaction
CUSTOM
Type
CUSTOM
Details
On reaching 40° C
TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
2 to 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the mixture
WAIT
Type
WAIT
Details
the aqueous phase is left
DISTILLATION
Type
DISTILLATION
Details
The dimethylol phenol solution in isobutanol is freed from water by circulation distillation
CUSTOM
Type
CUSTOM
Details
as described in Examples 1-4 under reduced pressure at 50°-55° C
CUSTOM
Type
CUSTOM
Details
Inorganic substances are removed by filtration and 240 g of the solution
CUSTOM
Type
CUSTOM
Details
are obtained

Outcomes

Product
Name
Type
Smiles
C(O)C=1C(=C(C=CC1)O)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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